molecular formula C19H17N3O B4790124 N-(3-anilinophenyl)-N'-phenylurea

N-(3-anilinophenyl)-N'-phenylurea

Cat. No.: B4790124
M. Wt: 303.4 g/mol
InChI Key: QPBMBSSNHJXFIL-UHFFFAOYSA-N
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Description

N-(3-Anilinophenyl)-N'-Phenylurea is a chemical compound for research and development purposes. It belongs to the class of N-phenylurea derivatives, a group of compounds known for a wide spectrum of potential biological activities based on the versatility of the urea scaffold . Urea derivatives are recognized in scientific literature as privileged structures in medicinal chemistry and agrochemical research . They have been explored as kinase inhibitors , anticancer agents , antimicrobial agents , and plant growth regulators . The specific research applications for this compound are not fully established, but its structure suggests it is a candidate for investigating structure-activity relationships (SAR) within this pharmacologically significant class. Researchers may utilize this compound in the synthesis of more complex molecules or in screening assays to identify new bioactive substances. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3-anilinophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(21-16-10-5-2-6-11-16)22-18-13-7-12-17(14-18)20-15-8-3-1-4-9-15/h1-14,20H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMBSSNHJXFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-anilinophenyl)-N’-phenylurea typically involves the reaction of 3-anilinophenyl isocyanate with aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(3-anilinophenyl)-N’-phenylurea may involve the use of automated reactors to ensure precise control over reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-(3-anilinophenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3-anilinophenyl)-N’-phenylurea has been explored for its applications in various scientific fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-anilinophenyl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In the context of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Primary Application Key Findings References
CTPPU 4-Cl, 3-CF₃ on one phenyl ring Anticancer (NSCLC) Induces G2/M cell cycle arrest
CPPU 2-Cl, 4-pyridyl Agriculture (fruit growth) 1000× cytokinin activity vs. adenine
N-(4-Methoxybenzoyl)-N′-phenylurea 4-OCH₃-benzoyl on urea CNS depressant Higher activity than bromisoval
N-(2-Chlorobenzoyl)-N′-phenylurea 2-Cl-benzoyl on urea Anticancer (HeLa cells) IC₂₀ lower than hydroxyurea
Environmental and Toxicological Profiles
  • Phenylurea Herbicides : Compounds like diuron yield toxic metabolites (e.g., 3,4-dichloroaniline) upon degradation, leading to environmental persistence and regulatory restrictions in Europe .
  • Therapeutic Safety: While diarylureas like CTPPU show low cytotoxicity to normal cells, metabolites of agrochemical derivatives (e.g., CPPU) require rigorous ecotoxicological assessment .

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for N-(3-anilinophenyl)-N'-phenylurea, and how can yield and purity be maximized?

  • Methodology : The Schotten-Baumann reaction is commonly adapted for phenylurea derivatives. For example, N-(2-chlorobenzoyl)-N'-phenylurea was synthesized via a modified Schotten-Baumann method using 2-chlorobenzoyl chloride and phenylurea, achieving an 80.47% yield . Key steps include controlled pH, temperature (0–5°C), and anhydrous conditions. Purity is verified via thin-layer chromatography (TLC) with multiple solvent systems (e.g., hexane:ethyl acetate:methanol = 2:3:1) to confirm single-spot formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Structural elucidation requires:

  • UV/Vis Spectroscopy : Identifies π→π* transitions in aromatic and urea moieties.
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹).
  • NMR (1H and 13C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon types (urea carbonyl at ~155–160 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]+) .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Methodology :

  • Purity : TLC with multiple solvent systems (e.g., hexane:acetone = 4:2) to ensure a single spot .
  • Stability : Thermal gravimetric analysis (TGA) determines decomposition points. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the urea group .

Advanced Research Questions

Q. What molecular targets and pathways are implicated in the biological activity of this compound?

  • Methodology : Similar phenylurea derivatives (e.g., CTPPU) inhibit cancer cell growth via the Akt/GSK-3β/c-Myc pathway. Use kinase profiling assays (e.g., Eurofins KinaseProfiler) and Western blotting to validate target engagement . IC50 values from MTT assays (e.g., 12.5 μM in HeLa cells ) quantify potency.

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs like N-(4-cyanophenyl)-N'-phenylurea (antifungal) and N-(2-chlorobenzoyl)-N'-phenylurea (anticancer). Introduce substituents (e.g., –Cl, –CF3) to enhance lipophilicity and target binding .
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with enzymes (e.g., kinases) or receptors .

Q. How can conflicting data on biological activity across studies be resolved?

  • Methodology :

  • Dose-Response Curves : Ensure consistent IC50 measurements across cell lines (e.g., HeLa vs. A549).
  • Assay Standardization : Use identical MTT protocols (e.g., 48-h exposure, 570-nm absorbance) .
  • Control Experiments : Test metabolites for off-target effects using HPLC-purified samples .

Q. What advanced techniques validate the compound’s mechanism of action in vivo?

  • Methodology :

  • X-ray Crystallography : Resolve ligand-protein complexes (e.g., with kinase domains) .
  • RNA Sequencing : Identify differentially expressed genes post-treatment (e.g., c-Myc downregulation ).

Methodological Recommendations

  • Synthetic Chemistry : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with clonogenic assays .
  • Computational Tools : Use Gaussian 16 for DFT calculations to predict electronic properties affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.